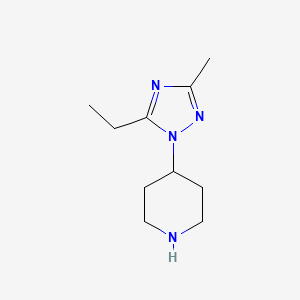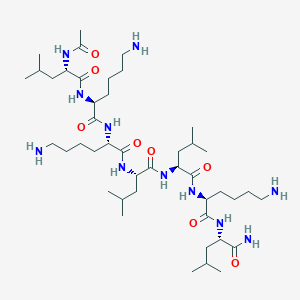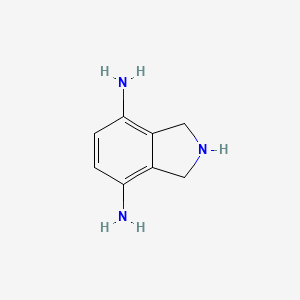
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Pharmaceuticals: The compound is investigated for its potential use in developing new drugs targeting various diseases.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)ethanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine
Uniqueness
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
917807-14-8 |
|---|---|
Formule moléculaire |
C10H18N4 |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
4-(5-ethyl-3-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-3-10-12-8(2)13-14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3 |
Clé InChI |
TUQXBDHOGFEXDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NN1C2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)

![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)




![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
